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Compound of Interest

Compound Name: ML204 hydrochloride

Cat. No.: B609123 Get Quote

ML204 has emerged as a valuable pharmacological tool for investigating the physiological

roles of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and

TRPC5. This guide provides a detailed comparison of ML204's selectivity for TRPC6 against

other TRP channel family members, supported by experimental data and protocols for

researchers in pharmacology and drug development.

Data Presentation: ML204 Inhibitory Activity
ML204 demonstrates significant selectivity for TRPC4 and TRPC5 over TRPC6 and other TRP

channels. The compound was identified through a high-throughput screen for inhibitors of

TRPC4β-mediated intracellular calcium influx.[1][2][3] Subsequent electrophysiological and

fluorescence-based assays have quantified its inhibitory potency (IC50) against a panel of TRP

channels.

The following table summarizes the reported IC50 values for ML204 against various TRP

channels. The data highlights a pronounced selectivity for TRPC4/5 over TRPC6.
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Target Channel
ML204 IC50
(µM)

Assay Type
Activation
Method

Reference

TRPC4β 0.96

Fluorescent

Intracellular Ca²⁺

Assay

μ-opioid receptor

stimulation

(DAMGO)

[1][2][3][4]

TRPC4β 2.91

Fluorescent

Intracellular Ca²⁺

Assay

Muscarinic

receptor

stimulation (ACh)

[1][5]

TRPC4β 3.55
Whole-Cell Patch

Clamp

μ-opioid receptor

stimulation

(DAMGO)

[1]

TRPC5
~65% inhibition

at 10 µM

Whole-Cell Patch

Clamp

μ-opioid receptor

stimulation
[1]

TRPC6 18.4

Fluorescent

Membrane

Potential Assay

Muscarinic

receptor

stimulation (ACh)

[1]

TRPC6
No appreciable

block at 10 µM

Whole-Cell Patch

Clamp

Diacylglycerol

analog (OAG)
[1]

TRPV1

No significant

inhibition (<20%)

at 10 µM

Electrophysiolog

y

Capsaicin (30

nM)
[1][5]

TRPV3

No appreciable

block at 10-20

µM

Not specified Not specified [1][3]

TRPA1

No appreciable

block at 10-20

µM

Not specified Not specified [1][3]

TRPM8

No appreciable

block at 10-20

µM

Not specified Not specified [1][3]
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Notably, ML204 exhibits a 19-fold greater selectivity for TRPC4β over muscarinic receptor-

coupled TRPC6.[1][2][3][4] Furthermore, the inhibitory effect of ML204 on TRPC6 appears to

be dependent on the mode of activation; it shows moderate inhibition when the channel is

activated via a G-protein coupled receptor but has no effect when directly activated by the

diacylglycerol analog OAG.[1] This suggests that ML204 may not directly block the TRPC6

channel pore in the same manner as it does for TRPC4.[1]

Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity

and potency of ML204.

1. Fluorescent Intracellular Calcium Assay

This high-throughput screening method was used for the initial identification of ML204.

Cell Line: HEK293 cells stably co-expressing the target TRP channel (e.g., mouse TRPC4β)

and a G-protein coupled receptor (e.g., μ-opioid receptor).

Assay Principle: Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using

a calcium-sensitive fluorescent dye. Channel activation via the GPCR leads to Ca²⁺ influx,

increasing fluorescence. An inhibitor will reduce this fluorescence signal.

Detailed Protocol:

Cells are seeded into 384-well plates and incubated overnight.

The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for approximately

one hour at room temperature.

The assay plate is placed in a kinetic imaging plate reader (e.g., Hamamatsu FDSS6000).

Baseline fluorescence is recorded before the addition of ML204 at various concentrations.

After a short incubation period with the compound, the cells are stimulated with a specific

agonist (e.g., DAMGO for the μ-opioid receptor) to activate the TRP channel.

The change in fluorescence intensity is monitored over time.
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Data Analysis: The increase in fluorescence is used to calculate the response. The data is

normalized to a vehicle control, and the IC50 value is determined by fitting the

concentration-response curve with a four-parameter logistic equation.[6]

2. Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold

standard for characterizing ion channel modulators.

Cell Line: HEK293 cells expressing the TRP channel of interest.

Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane,

allowing for the control of the membrane potential and the direct measurement of the ionic

current passing through the channels.

Detailed Protocol:

Cells are grown on glass coverslips for recording.

The intracellular (pipette) solution typically contains (in mM): 140 CsCl, 10 HEPES, 1

EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2.[6] The extracellular (bath)

solution contains a physiological salt solution.

Whole-cell configuration is established, and the membrane potential is held at a specific

voltage (e.g., -60 mV).

TRP channel currents are elicited by applying voltage ramps (e.g., -100 mV to +100 mV)

or by the application of a chemical agonist (e.g., DAMGO, carbachol, or OAG) to the bath

solution.

Once a stable baseline current is recorded, ML204 is perfused into the bath at various

concentrations.

Data Analysis: The amplitude of the current at a specific voltage is measured before and

after the application of ML204. The percentage of inhibition is calculated, and the IC50

value is determined by fitting the concentration-response data.[6]
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Mandatory Visualization
The following diagram illustrates a common signaling pathway for the activation of TRPC6,

which is relevant to the mode of action of ML204 in receptor-activated assays.
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Caption: GPCR-mediated activation of the TRPC6 channel and downstream calcineurin-NFAT

signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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